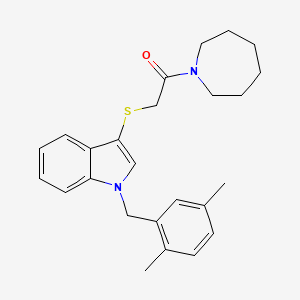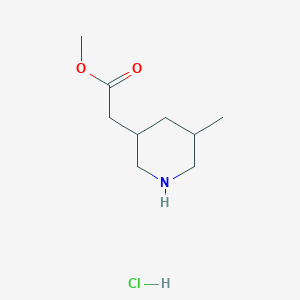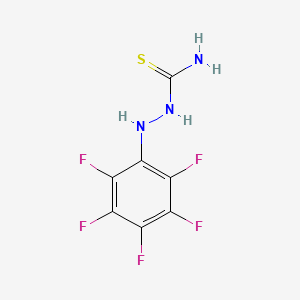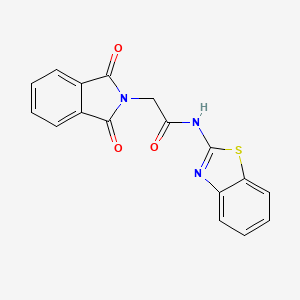
1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound belongs to a class of chemicals characterized by specific structural features, such as azepane and indole rings. These structural elements are commonly studied for their chemical and biological properties.
Synthesis Analysis
- A study by Verma et al. (2015) discusses the synthesis of related compounds, focusing on variations of phenyl azomethyl benzodiazepines (Verma et al., 2015).
Molecular Structure Analysis
- Balderson et al. (2007) analyzed hydrogen-bonding patterns in similar enaminones, providing insights into molecular interactions and structure (Balderson et al., 2007).
Chemical Reactions and Properties
- Acheson et al. (1972) discussed the formation of benzazepines from indoles, which is relevant to understanding the reactivity of compounds with similar structural motifs (Acheson et al., 1972).
Physical Properties Analysis
- The physical properties of similar compounds can be inferred from studies like that of Meng et al. (2011), who investigated the cyclization reaction of azido-ethanones, shedding light on physical behavior under certain conditions (Meng et al., 2011).
Chemical Properties Analysis
- Research by Song et al. (2014) on azide-bridged manganese(III) chains provides information on the chemical properties of compounds containing azide groups, which can be extrapolated to similar compounds (Song et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Chemical Synthesis and Molecular Structure
The study by Aghazadeh et al. (2011) explores the chemical synthesis of compounds related to 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. They investigate the reaction of indole derivatives with ketones, leading to the creation of complex molecules with potential applications in material science and pharmaceuticals (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
Crystal Structure Analysis
Balderson et al. (2007) conducted a study focusing on the hydrogen-bonding patterns in enaminones, which include compounds similar to 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. This research provides insight into the molecular interactions and stability of such compounds, which is crucial for their potential applications in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Activity
The research by Verma et al. (2015) on similar compounds demonstrates significant antimicrobial and anticancer activities. This suggests potential uses of 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone in developing new antimicrobial and anticancer agents (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).
Anticonvulsant Evaluation
Ahuja and Siddiqui (2014) explored the anticonvulsant properties of indole derivatives, which could be relevant to the pharmacological profile of 1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone. This study highlights the compound's potential in the development of new treatments for epilepsy and related neurological disorders (Ahuja & Siddiqui, 2014).
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2OS/c1-19-11-12-20(2)21(15-19)16-27-17-24(22-9-5-6-10-23(22)27)29-18-25(28)26-13-7-3-4-8-14-26/h5-6,9-12,15,17H,3-4,7-8,13-14,16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZANGRDPWEJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2490500.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2490506.png)
![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)

![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![5-(furan-2-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)isoxazole-3-carboxamide](/img/structure/B2490511.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)


![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)